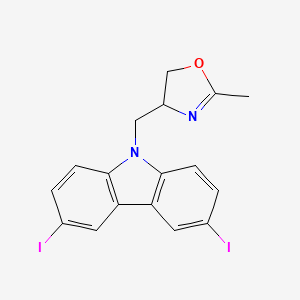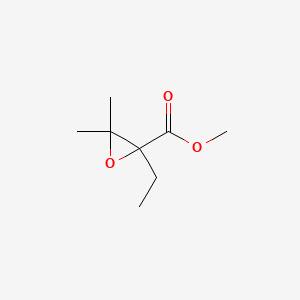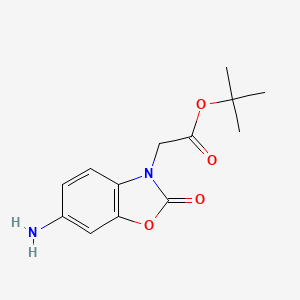
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by the presence of a carbazole moiety substituted with two iodine atoms at positions 3 and 6, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate.
Attachment of the Oxazole Ring: The iodinated carbazole is then reacted with an appropriate oxazole precursor under conditions that promote the formation of the oxazole ring. This step may involve the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF).
Final Coupling: The final step involves coupling the intermediate with a methylating agent to introduce the methyl group at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.
Substitution: The iodine atoms in the carbazole moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiolates, DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The iodine atoms in the carbazole moiety may facilitate binding to certain proteins or enzymes, thereby modulating their activity. The oxazole ring can also interact with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the oxazole ring and methyl group.
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid: Contains methoxy groups instead of iodine atoms and a phosphonic acid group.
1-(3,6-Diiodo-9H-carbazol-9-yl)ethanone: Features a ketone group instead of the oxazole ring.
Uniqueness
(S)-4-((3,6-Diiodo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the combination of the iodinated carbazole moiety and the oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H14I2N2O |
|---|---|
Peso molecular |
516.11 g/mol |
Nombre IUPAC |
4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14I2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3 |
Clave InChI |
JIDHGALIVSYQBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)





![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
